2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde 2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 256420-30-1
VCID: VC4433516
InChI: InChI=1S/C8H5NOS2/c10-4-6-5-12-8(9-6)7-2-1-3-11-7/h1-5H
SMILES: C1=CSC(=C1)C2=NC(=CS2)C=O
Molecular Formula: C8H5NOS2
Molecular Weight: 195.25

2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde

CAS No.: 256420-30-1

Cat. No.: VC4433516

Molecular Formula: C8H5NOS2

Molecular Weight: 195.25

* For research use only. Not for human or veterinary use.

2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde - 256420-30-1

Specification

CAS No. 256420-30-1
Molecular Formula C8H5NOS2
Molecular Weight 195.25
IUPAC Name 2-thiophen-2-yl-1,3-thiazole-4-carbaldehyde
Standard InChI InChI=1S/C8H5NOS2/c10-4-6-5-12-8(9-6)7-2-1-3-11-7/h1-5H
Standard InChI Key JBPRGDHUZOZOIF-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=NC(=CS2)C=O

Introduction

Chemical Structure and Physicochemical Properties

2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde (C<sub>8</sub>H<sub>5</sub>NOS<sub>2</sub>) consists of a thiophene ring linked to a thiazole moiety via a carbon-carbon bond, with a formyl group at position 4 of the thiazole. Key structural features include:

PropertyValue
Molecular Weight195.25 g/mol
IUPAC Name2-thiophen-2-yl-1,3-thiazole-4-carbaldehyde
SMILESC1=CSC(=C1)C2=NC(=CS2)C=O
InChIKeyJBPRGDHUZOZOIF-UHFFFAOYSA-N
SolubilityNot fully characterized

The thiophene ring contributes π-electron density, while the thiazole’s nitrogen and sulfur atoms enhance hydrogen-bonding and hydrophobic interactions . The aldehyde group enables Schiff base formation, critical for derivatization into pharmacologically active compounds .

Synthesis and Derivative Development

Core Synthesis Methodology

The compound is synthesized via a two-step protocol :

  • Condensation: Thiophene-2-carbaldehyde reacts with thiosemicarbazide in ethanol under acidic conditions to form a thiosemicarbazone intermediate.

  • Cyclization: The intermediate undergoes cyclization with substituted phenacyl bromides in the presence of triethylamine, yielding thiazole derivatives.

Reaction yields range from 14% to 23%, with purity confirmed via <sup>1</sup>H-NMR and EI-MS .

Derivative Libraries

Eleven derivatives (3a–k) were synthesized, modifying the phenyl ring with electron-withdrawing (e.g., nitro, bromo) and electron-donating (e.g., methoxy) groups . For example:

  • 3i: 4-Nitrophenyl substituent (IC<sub>50</sub> = 10.21 µM against α-glucosidase)

  • 3b: 4-Chlorophenyl substituent (IC<sub>50</sub> = 11.14 µM)

Biological Activities

α-Glucosidase Inhibition

Seven derivatives showed superior α-glucosidase inhibition compared to acarbose (IC<sub>50</sub> = 38.25 µM) :

DerivativeIC<sub>50</sub> (µM)Improvement vs. Acarbose
3i10.21 ± 1.843.7×
3b11.14 ± 0.993.4×
3f13.21 ± 2.762.9×

Molecular docking revealed hydrogen bonds with catalytic residues Asp349 and Arg439 of α-glucosidase, stabilizing inhibitor-enzyme complexes .

Antimicrobial Activity

Pyrazolyl–thiazole derivatives demonstrated broad-spectrum activity :

  • Bacteria: MIC = 31.25–125 µg/mL against Escherichia coli and Bacillus subtilis

  • Fungi: 80% inhibition of Candida albicans at 50 µg/mL

The thiazole-thiophene framework disrupts microbial cell membranes via hydrophobic interactions .

Computational Insights

Molecular Docking

Docking simulations (Glide ΔG = −9.5 to −11.7 kcal/mol) identified key interactions :

  • Hydrogen bonding: Between the aldehyde group and Asp349 (α-glucosidase)

  • π-π stacking: Thiophene with Phe157 and Phe177 (EGFR)

DFT Calculations

HOMO-LUMO gaps (4.1–4.5 eV) indicate high stability, while electrostatic potential maps highlight nucleophilic regions at sulfur and nitrogen atoms .

Pharmacokinetic and Toxicity Profiles

  • CYP450 Inhibition: Weak inhibition of CYP3A4 and CYP2C9, suggesting low drug-drug interaction risk

  • Carcinogenicity: Predicted low risk (pkCS score = 0.06–0.4)

  • ADMET: High gastrointestinal absorption (95%) but moderate blood-brain barrier penetration

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